1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-
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Overview
Description
1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viruses by binding to viral proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- include other thiadiazole derivatives such as:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Thiadiazole derivatives: Also exhibit diverse biological activities. The uniqueness of 1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN4O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(2-phenylethylamino)ethyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C20H19ClN4O2S/c21-17-8-6-16(7-9-17)12-25(20(27)18-14-28-24-23-18)13-19(26)22-11-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26) |
InChI Key |
PPPDLDPWYGXLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CSN=N3 |
Origin of Product |
United States |
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